molecular formula C18H21ClN2O3 B6703358 N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide

N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide

Cat. No.: B6703358
M. Wt: 348.8 g/mol
InChI Key: MAZFNPFBKIDMEF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted methoxyphenyl group and a hydroxyphenyl ethylamino moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-12(13-4-3-5-15(22)10-13)20-9-8-18(23)21-16-11-14(19)6-7-17(16)24-2/h3-7,10-12,20,22H,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZFNPFBKIDMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NCCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 3-hydroxyacetophenone.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 5-chloro-2-methoxyaniline and 3-hydroxyacetophenone under acidic or basic conditions.

    Reduction and Protection: The intermediate is then reduced, often using a reducing agent like sodium borohydride, and protected if necessary to prevent side reactions.

    Amidation: The final step involves the amidation reaction, where the intermediate is reacted with a suitable acylating agent to form the desired propanamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium methoxide, sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its interaction with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-3-[1-(4-hydroxyphenyl)ethylamino]propanamide: Similar structure but with a different position of the hydroxy group.

    N-(5-chloro-2-methoxyphenyl)-3-[1-(3-methoxyphenyl)ethylamino]propanamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-[1-(3-hydroxyphenyl)ethylamino]propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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